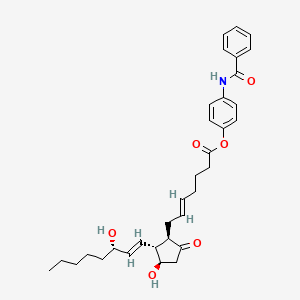
(Z)-4-Benzamidophenyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER: is a synthetic derivative of prostaglandin E2. This compound is known for its significant biological activities, particularly in the modulation of inflammation and immune responses. It is often used in research settings to study the effects of prostaglandins and their derivatives on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER typically involves the esterification of prostaglandin E2 with 4-benzoylaminophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s biological activity.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 9-oxo derivatives.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study the reactivity of prostaglandin derivatives and their interactions with various reagents.
Biology: In biological research, it is used to investigate the role of prostaglandins in cellular signaling pathways, inflammation, and immune responses.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases, given its ability to modulate prostaglandin pathways.
Industry: In the pharmaceutical industry, it serves as a reference compound for the development of new anti-inflammatory drugs.
Mechanism of Action
The compound exerts its effects by interacting with prostaglandin receptors on the cell surface. It primarily targets the EP2 and EP4 receptors, which are involved in the regulation of inflammation and immune responses. Upon binding to these receptors, it activates intracellular signaling pathways that lead to the production of cyclic adenosine monophosphate (cAMP), ultimately resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Prostaglandin E2 (PGE2): The parent compound from which the ester is derived.
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER: A similar ester with an acetylamino group instead of a benzoylamino group.
Uniqueness: The presence of the benzoylamino group in 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER enhances its stability and alters its biological activity compared to other prostaglandin derivatives. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and their potential therapeutic applications.
Properties
Molecular Formula |
C33H41NO6 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(4-benzamidophenyl) (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4+,22-19+/t26-,28+,29+,31+/m0/s1 |
InChI Key |
PDKOSADNQUKMKP-JJXWSZJYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


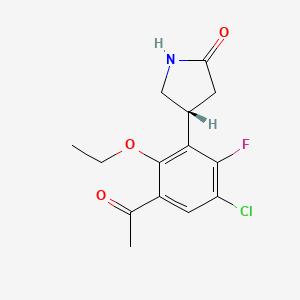
![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)
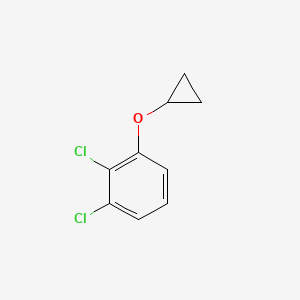
![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
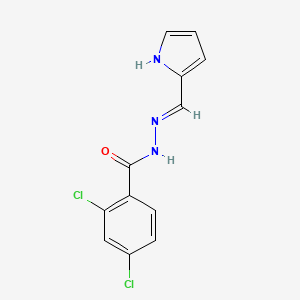
![4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B14806226.png)
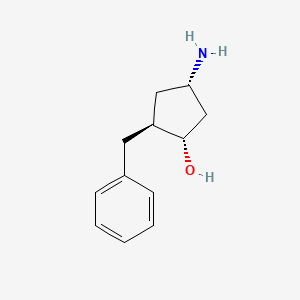



![(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B14806241.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]acetohydrazide](/img/structure/B14806271.png)
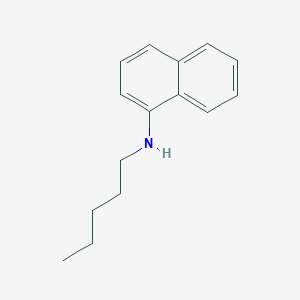
![N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14806283.png)
